Lipophilicity Control: Pyridine's Impact on logP
Introducing a pyridin-3-yl substituent at the pyrazole 3-position markedly lowers the partition coefficient. The target compound's predicted logP (XLogP3-AA) is 2.4, representing a 31.4% reduction in lipophilicity compared to the 1,3-diphenyl analog, which has an XLogP3-AA of 3.5 [1][2]. This shift indicates a potential for improved aqueous solubility and a different pharmacokinetic profile in cell-based assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid (CAS 519137-38-3): 3.5 |
| Quantified Difference | -1.1 log units (31.4% reduction) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement, this logP difference is critical for selecting building blocks with the correct lipophilic balance for blood-brain barrier penetration or aqueous assay compatibility.
- [1] PubChem. (2025). XLogP3-AA value for CID 2319449 (Target). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). XLogP3-AA value for CID 706607 (1,3-Diphenyl analog). National Center for Biotechnology Information. View Source
